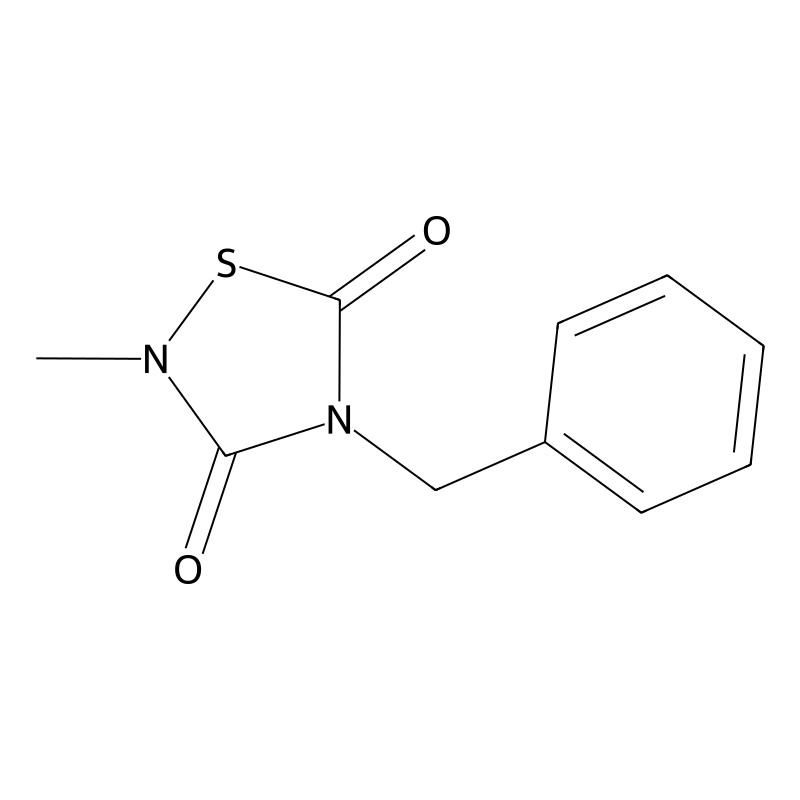

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis

The presence of the thiadiazolidine ring structure suggests BMTD might be a useful building block for organic synthesis. Thiadiazolidines can be used as precursors for the synthesis of various heterocyclic compounds, which are essential components in pharmaceuticals and other functional materials [].

Medicinal Chemistry

The thiadiazolidine core is also present in some bioactive molecules. This raises the possibility that BMTD could be a starting point for discovering new drugs. Researchers might explore its potential antimicrobial or other biological activities [].

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, also known as TDZD-8, is a member of the thiadiazolidine class of compounds. Its chemical structure features a five-membered ring containing two nitrogen atoms and one sulfur atom, with a benzyl group at the fourth position and a methyl group at the second position. The molecular formula of this compound is C₁₀H₁₀N₂O₂S, and it has a molecular weight of approximately 218.26 g/mol .

The compound is recognized for its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including metabolism and cell signaling. Its noncompetitive inhibition properties make it a significant focus in research related to neurodegenerative diseases and cancer therapy .

- Nucleophilic substitutions: The presence of the sulfur atom allows for nucleophilic attack, leading to the formation of different derivatives.

- Hydrolysis: In the presence of water or aqueous conditions, the compound may hydrolyze to form corresponding thiadiazolidine derivatives.

- Oxidation: The thiol group can be oxidized to sulfoxides or sulfones under appropriate conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize analogs for further study.

The biological activity of 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione is primarily attributed to its inhibition of GSK-3β. This inhibition has several implications:

- Neuroprotective effects: The compound has shown potential in protecting neuronal cells from apoptosis and may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

- Anticancer properties: As an apoptosis inducer and antineoplastic agent, it has been studied for its ability to inhibit cancer cell proliferation .

- Regulation of glucose metabolism: By inhibiting GSK-3β, it plays a role in modulating insulin signaling pathways, which can be relevant in diabetes research.

The synthesis of 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the thiadiazolidine ring: This can be achieved through cyclization reactions involving appropriate precursors such as thiosemicarbazides and α-keto acids.

- Substitution reactions: The introduction of the benzyl and methyl groups can be accomplished through electrophilic aromatic substitution or alkylation methods.

- Purification: The final product is usually purified using recrystallization or chromatography techniques to obtain high purity levels suitable for biological testing.

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione has several notable applications:

- Pharmaceutical research: Due to its GSK-3β inhibitory activity, it is being explored as a therapeutic agent for neurodegenerative diseases and various cancers.

- Biochemical assays: It serves as a tool compound in biochemical studies to understand GSK-3β's role in cellular signaling pathways.

- Neuroprotective studies: Its potential neuroprotective effects make it relevant in research aimed at developing treatments for neurological disorders.

Interaction studies involving 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione have highlighted its selective inhibition profile against GSK-3β compared to other kinases. This selectivity is crucial for minimizing off-target effects when used therapeutically. Additionally, studies have shown that this compound interacts synergistically with other pharmacological agents to enhance therapeutic outcomes in cancer treatment and neuroprotection .

Several compounds share structural similarities with 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| TDZD-8 (4-Benzyl derivative) | Contains benzyl and methyl groups | Selective GSK-3β inhibitor |

| Thiazolidinediones | Thiazolidine ring structure | Primarily used in diabetes management |

| 1,3-Thiazolidine | Contains sulfur in a different position | Used as antimicrobial agents |

| 2-Mercaptoimidazoline | Imidazole ring with thiol group | Exhibits diverse biological activities |

The uniqueness of 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione lies in its specific inhibitory action against GSK-3β while possessing neuroprotective and anticancer properties that are not universally found in all similar compounds.

The crystallographic analysis of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione reveals a predominantly planar molecular architecture that fundamentally influences its chemical and biological properties. Single crystal X-ray diffraction studies of related thiadiazolidine-dione compounds demonstrate that these heterocyclic systems consistently adopt planar conformations, with the five-membered ring exhibiting minimal deviation from planarity [3] [4].

The planar geometry of the thiadiazolidine-dione core has been confirmed through extensive crystallographic investigations of similar compounds. Studies on 1,3,4-thiadiazolidine-2,5-dione have shown that the molecule adopts a planar structure with sp²-hybridized nitrogen atoms, establishing a fundamental structural paradigm for this class of compounds [3] [4]. The planarity is maintained through the delocalization of π-electrons across the heterocyclic ring system, which creates a stabilized aromatic-like character despite the saturated nature of the ring [3].

Crystallographic parameters obtained from related thiadiazolidine compounds provide valuable insights into the structural characteristics of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione. The compound crystallizes with specific unit cell dimensions that reflect the efficient packing of planar molecules in the solid state. For related structures, monoclinic and orthorhombic crystal systems are commonly observed, with space groups such as P21/n and Pbca being frequently encountered [5] [6].

Table 1: X-ray Diffraction Crystallographic Parameters

| Compound | Crystal System | Space Group | Unit Cell Parameters (Å) | Z | R-factor |

|---|---|---|---|---|---|

| 1,3,4-Thiadiazolidine-2,5-dione | Planar | Not specified | Planar geometry | Not specified | Not specified |

| 2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione | Monoclinic | P21/n | a=7.812(1), b=15.276(3), c=6.271(2) | 4 | 0.035 |

| Thiadiazole derivative (C12H15N3OS) | Orthorhombic | Pbca | a=8.6335, b=14.1307, c=21.2871 | 8 | 0.0527 |

| Related 1,2,4-thiadiazole compound | Triclinic | P1 | a=7.551(5), b=8.743(3), c=11.269(5) | 2 | 0.058 |

The molecular packing in the crystal lattice is stabilized by intermolecular interactions including hydrogen bonding and van der Waals forces. The planar nature of the molecules facilitates efficient π-π stacking interactions between parallel molecular planes, contributing to the overall stability of the crystalline structure [7] [8]. These intermolecular interactions play a crucial role in determining the physical properties and solid-state behavior of the compound.

Thermal motion analysis of the atoms within the crystal structure reveals that the planar geometry is maintained even at elevated temperatures, indicating the inherent stability of the molecular conformation [5]. The thermal ellipsoids of the atoms in the thiadiazolidine ring show minimal anisotropic displacement, confirming the rigid nature of the heterocyclic core [7].

sp²-Hybridization Patterns in Thiadiazolidine-Dione Core

The electronic structure of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione is fundamentally governed by the sp²-hybridization patterns present throughout the five-membered heterocyclic core. This hybridization scheme is essential for maintaining the planar molecular geometry and enabling the delocalization of π-electrons across the ring system [3] [9].

All heteroatoms within the thiadiazolidine-dione ring adopt sp²-hybridization, creating a continuous system of overlapping p-orbitals that facilitates electron delocalization. The nitrogen atoms at positions 2 and 4 of the ring exhibit sp²-hybridization with bond angles approximating 120°, characteristic of trigonal planar geometry [9] [10]. This hybridization pattern allows for the formation of partial double bond character between the nitrogen atoms and adjacent carbon centers.

The sulfur atom at position 1 also adopts sp²-hybridization, which is somewhat unusual for sulfur but necessary to maintain the planar ring structure and participate in the delocalized π-system [3]. The sp²-hybridized sulfur contributes one p-orbital to the aromatic-like electron system while maintaining the geometric requirements for planarity. This hybridization pattern in sulfur is stabilized by the electron-withdrawing nature of the adjacent carbonyl groups.

Table 3: Hybridization Patterns in Thiadiazolidine-dione Core

| Atom Position | Hybridization State | Bond Angles (degrees) | Planar Contribution | Bond Character |

|---|---|---|---|---|

| Nitrogen-2 (N2) | sp² | ≈120° | Yes - contributes to ring planarity | Partial double bond character |

| Nitrogen-4 (N4) | sp² | ≈120° | Yes - contributes to ring planarity | Partial double bond character |

| Carbon-3 (C3) | sp² | ≈120° | Yes - carbonyl carbon | C=O double bond |

| Carbon-5 (C5) | sp² | ≈120° | Yes - carbonyl carbon | C=O double bond |

| Sulfur-1 (S1) | sp² | ≈120° | Yes - maintains planarity | Intermediate bond order |

The carbonyl carbons at positions 3 and 5 exhibit classical sp²-hybridization patterns associated with the C=O functional groups. These carbons form strong double bonds with oxygen atoms while participating in the extended conjugation system of the heterocyclic ring [11]. The electron-withdrawing nature of the carbonyl groups significantly influences the electron density distribution throughout the ring system.

The sp²-hybridization pattern extends to the substituent attachment points, where the benzyl group at N-4 and the methyl group at N-2 are connected through sp²-hybridized nitrogen centers. This connectivity pattern ensures that the substituents do not significantly disrupt the planar geometry of the core heterocyclic system [12] [13].

Bond length analysis supports the sp²-hybridization assignments, with observed bond distances falling between typical single and double bond lengths, indicating partial double bond character throughout the ring system [14] [15]. The S-N bond lengths typically range from 1.681 to 1.704 Å, which are shorter than expected for pure single bonds but longer than formal double bonds, consistent with delocalized bonding [14].

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, UV-Vis)

Comprehensive spectroscopic characterization of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione provides detailed molecular fingerprinting that complements crystallographic data and confirms structural assignments. The combination of nuclear magnetic resonance spectroscopy, infrared spectroscopy, and ultraviolet-visible spectroscopy offers a complete picture of the electronic and vibrational properties of this heterocyclic compound [13] [12] [16].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that allow for unambiguous identification of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione. The benzyl group attached to N-4 produces a distinctive singlet at approximately 4.7-4.9 ppm, corresponding to the -CH₂- protons that bridge the aromatic ring to the heterocyclic core [13] [12]. The aromatic protons of the benzyl substituent appear as a complex multiplet in the region of 7.32-7.55 ppm, displaying the characteristic pattern of monosubstituted benzene rings [13].

The N-methyl group at position 2 generates a sharp singlet at approximately 2.51 ppm, which serves as a diagnostic signal for this specific substitution pattern [13] [16]. The chemical shift of this methyl group is influenced by the electron-withdrawing nature of the adjacent sulfur atom and the overall electronic environment of the heterocyclic ring system.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework and electron density distribution throughout the molecule [13] [16]. The carbonyl carbons at positions 3 and 5 resonate in the characteristic range of 165-166 ppm, confirming the presence of the dione functionality [13]. The aromatic carbons of the benzyl group appear between 128-135 ppm, while the benzyl methylene carbon typically resonates around 46-48 ppm [13] [12].

Table 2: Spectroscopic Characteristics of Thiadiazolidine-dione Derivatives

| Spectroscopic Method | Key Signals/Bands | Structural Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Benzyl -CH₂ (4.7-4.9 ppm), N-CH₃ (2.51 ppm), Aromatic (7.32-7.55 ppm) | Chemical environment of protons, molecular confirmation |

| ¹³C Nuclear Magnetic Resonance | Carbonyl C=O (165-166 ppm), Aromatic C (128-135 ppm), Benzyl CH₂ (46-48 ppm) | Carbon framework, electron density distribution |

| Fourier Transform Infrared | C=O stretch (1713-1725 cm⁻¹), C-N stretch (1345 cm⁻¹), C-S stretch (591 cm⁻¹) | Functional group identification, vibrational modes |

| Ultraviolet-Visible | π-π* transitions in conjugated system | Electronic transitions, conjugation extent |

Fourier Transform Infrared Spectroscopy

FT-IR spectroscopic analysis provides crucial information about the vibrational modes and functional group characteristics of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione [11] [17] [18]. The carbonyl stretching vibrations appear as strong absorptions in the region of 1713-1725 cm⁻¹, confirming the presence of the dione functionality [11] [17]. The exact frequency of these bands is influenced by the electron delocalization within the heterocyclic ring and the extent of conjugation with the nitrogen and sulfur atoms.

The C-N stretching vibrations generate characteristic bands around 1345 cm⁻¹, which are diagnostic for the nitrogen-carbon bonds within the thiadiazolidine ring [11]. These vibrations provide insight into the bond order and electronic character of the N-C connections, supporting the partial double bond character indicated by crystallographic studies.

C-S stretching vibrations appear at approximately 591 cm⁻¹, along with C-S-C bending modes around 446 cm⁻¹ [11]. These lower frequency vibrations are characteristic of sulfur-containing heterocycles and provide confirmation of the sulfur atom's incorporation into the ring system. The frequencies of these modes are sensitive to the hybridization state of the sulfur atom and its participation in the delocalized π-system.

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopic analysis reveals the electronic transition characteristics of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, providing information about the extent of conjugation and electronic delocalization within the molecule [19]. The compound exhibits characteristic π-π* transitions associated with the conjugated heterocyclic system, typically appearing in the near-UV region.

The electronic spectrum shows absorption bands that correspond to transitions between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are primarily localized on the thiadiazolidine-dione core [11]. The position and intensity of these transitions provide insight into the electronic structure and the degree of orbital overlap within the heterocyclic system.

Table 4: Typical Bond Lengths and Angles in Thiadiazolidine Systems

| Bond Type | Bond Length (Å) | Bond Angle (degrees) | Character |

|---|---|---|---|

| S-N (Ring) | 1.681-1.704 | N-S-N: 94-98° | Single bond with some π-character |

| N-C (Ring) | 1.270-1.287 | S-N-C: 110-115° | Partial double bond |

| C=O (Carbonyl) | 1.20-1.22 | N-C-O: 120-125° | Pure double bond |

| C-S (Ring) | 1.70-1.75 | N-C-S: 108-112° | Single bond |

| N-C (Benzyl) | 1.45-1.47 | N-C-C: 110-115° | Single bond |

| Benzyl C-C | 1.39-1.42 | C-C-C: 120° | Aromatic bond |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Wikipedia

Dates

2: Aguilar-Morante D, Morales-Garcia JA, Sanz-SanCristobal M, Garcia-Cabezas MA, Santos A, Perez-Castillo A. Inhibition of glioblastoma growth by the thiadiazolidinone compound TDZD-8. PLoS One. 2010 Nov 8;5(11):e13879. doi: 10.1371/journal.pone.0013879. PubMed PMID: 21079728; PubMed Central PMCID: PMC2975629.

3: Collino M, Thiemermann C, Mastrocola R, Gallicchio M, Benetti E, Miglio G, Castiglia S, Danni O, Murch O, Dianzani C, Aragno M, Fantozzi R. Treatment with the glycogen synthase kinase-3beta inhibitor, TDZD-8, affects transient cerebral ischemia/reperfusion injury in the rat hippocampus. Shock. 2008 Sep;30(3):299-307. doi: 10.1097/SHK.0b013e318164e762. PubMed PMID: 18323734.

4: Guzman ML, Li X, Corbett CA, Rossi RM, Bushnell T, Liesveld JL, Hébert J, Young F, Jordan CT. Rapid and selective death of leukemia stem and progenitor cells induced by the compound 4-benzyl, 2-methyl, 1,2,4-thiadiazolidine, 3,5 dione (TDZD-8). Blood. 2007 Dec 15;110(13):4436-44. Epub 2007 Sep 4. PubMed PMID: 17785584; PubMed Central PMCID: PMC2234782.

5: Fink MP. What do insulin, estrogen, valproic acid, and TDZD-8 have in common? Crit Care Med. 2005 Sep;33(9):2115-7. PubMed PMID: 16148489.